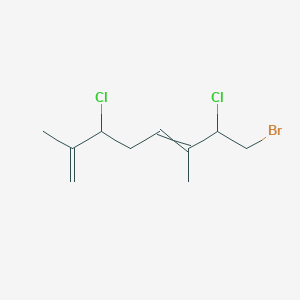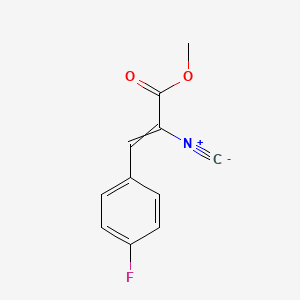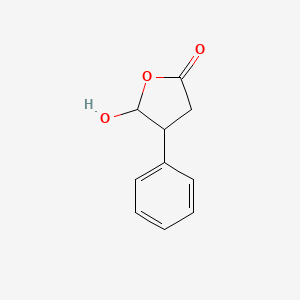![molecular formula C9H13NO B14447947 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde CAS No. 74328-28-2](/img/structure/B14447947.png)
2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde is an organic compound characterized by a cyclopentene ring with an isopropylideneamino group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde typically involves the reaction of cyclopent-1-ene-1-carbaldehyde with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the aldehyde and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carboxylic acid
Reduction: 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-methanol
Substitution: Depending on the nucleophile, various substituted imines or amines
Scientific Research Applications
2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-ene-1-carbaldehyde: Lacks the isopropylideneamino group, making it less reactive in certain chemical reactions.
2-[(Propan-2-ylidene)amino]cyclohex-1-ene-1-carbaldehyde: Similar structure but with a cyclohexene ring, which may affect its reactivity and biological activity.
Uniqueness
2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde is unique due to the presence of both an imine and an aldehyde group on a cyclopentene ring
Properties
CAS No. |
74328-28-2 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-7(2)10-9-5-3-4-8(9)6-11/h6H,3-5H2,1-2H3 |
InChI Key |
OXOMAIZLVQCDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(CCC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


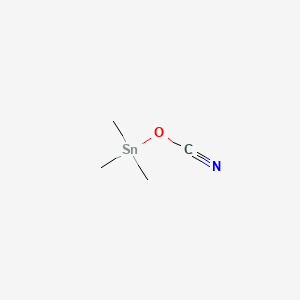

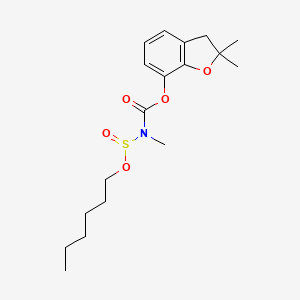
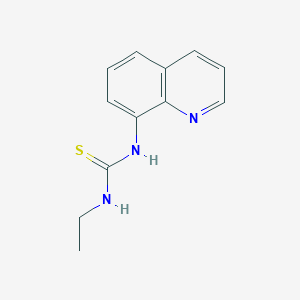
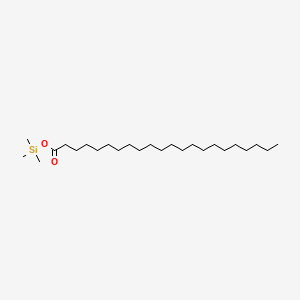
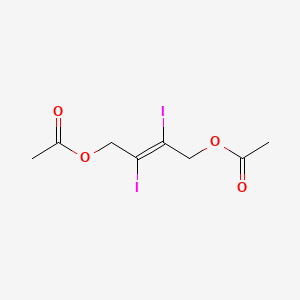
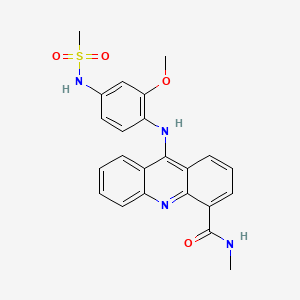
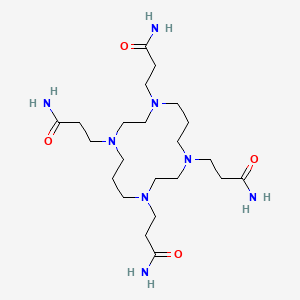
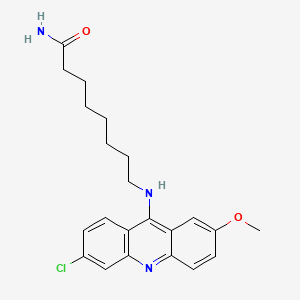

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
